Lipophilicity as a Key Differentiator for 3-Methyl-6-phenyl-1-indanone
3-Methyl-6-phenyl-1-indanone exhibits a calculated logP (XLogP3-AA) of 3.6, as reported by PubChem [1]. This value is significantly higher than that of its simpler analog, 6-phenyl-1-indanone, which has a reported XLogP3 of 3.3 [2]. The addition of the 3-methyl group increases lipophilicity by 0.3 log units, which is a substantial difference that can impact membrane permeability, protein binding, and overall drug-likeness [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.6 (XLogP3-AA) |
| Comparator Or Baseline | 6-Phenyl-1-indanone (CAS 170497-64-0): 3.3 (XLogP3) |
| Quantified Difference | +0.3 log units |
| Conditions | Calculated using XLogP3 3.0 (PubChem) for target; XLogP3 for comparator |
Why This Matters
A 0.3 log unit increase in lipophilicity can correspond to a roughly 2-fold increase in membrane partitioning, which is a critical parameter for cell-based assays and in vivo activity, making this compound distinct from its less lipophilic analog.
- [1] PubChem. 2,3-Dihydro-3-methyl-6-phenyl-1H-inden-1-one. Compound Summary CID 3054949, Computed Properties. View Source
- [2] PubChem. 6-Phenyl-2,3-dihydro-1H-inden-1-one. Compound Summary CID 3810971, Computed Properties. View Source
- [3] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. View Source
